molecular formula C6H7BrN2O2 B1379948 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1369357-72-1

5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1379948
CAS No.: 1369357-72-1
M. Wt: 219.04 g/mol
InChI Key: PTWGWRNOGQENEI-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases . It is a powder with a melting point of 237-242 °C .

Scientific Research Applications

Structural and Spectral Investigations

Pyrazole-4-carboxylic acid derivatives, such as 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, are subject to various experimental and theoretical studies due to their biological significance. Research on similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has demonstrated their characterization using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, offering insights into their molecular structure and electronic properties (Viveka et al., 2016).

Synthesis of Pyrazole Derivatives

This compound serves as a precursor in synthesizing various pyrazole derivatives. Studies have explored its use in creating compounds like 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and other pyrazole-based structures, highlighting its versatility in synthetic organic chemistry (Martins et al., 2013).

Applications in Material Science

Research on pyrazole-4-carboxylic acid derivatives extends to material science, where these compounds' nonlinear optical properties are investigated. For instance, compounds like N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their potential in optical limiting applications, demonstrating the material science aspect of these compounds (Chandrakantha et al., 2013).

Medicinal Chemistry Applications

Pyrazole derivatives also have significant implications in medicinal chemistry. For example, certain 1-aryl-1H-pyrazole-5-acetic acids, derived from pyrazole-4-carboxylic acid structures, exhibit anti-inflammatory and analgesic activities, indicating their therapeutic potential (Menozzi et al., 1994).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is not mentioned in the search results, it’s worth noting that pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-bromo-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWGWRNOGQENEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369357-72-1
Record name 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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